戊基叔丁基醚

描述

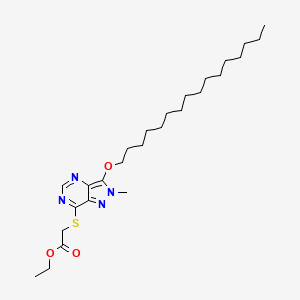

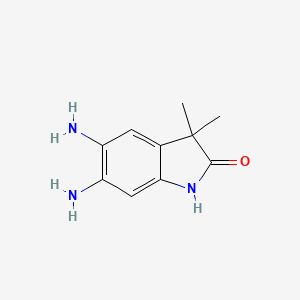

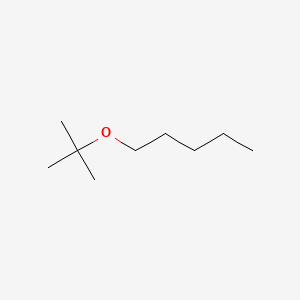

Amyl-t-butyl ether is a chemical compound with the molecular formula C9H20O . It is used as an additive in gasoline fuels as an oxygenate and also as a solvent in organic chemistry .

Synthesis Analysis

Amyl-t-butyl ether can be synthesized by acid-catalyzed addition of ethanol to 2-methyl-2-butene . A series of experiments were carried out in a batch reactor at the temperature range of 313-343 K to study the synthesis of tert-amyl ethyl ether from ethanol (EtOH) and 2-methyl-1-butene (2M1B) catalyzed by the NKC-9 ion-exchange resin .

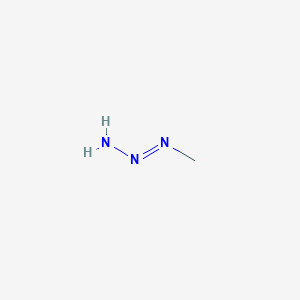

Molecular Structure Analysis

The molecular structure of Amyl-t-butyl ether is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for Amyl-t-butyl ether is BWRSHLROMAZEBM-UHFFFAOYSA-N .

Chemical Reactions Analysis

Ethers are known to be unreactive towards most reagents which makes them excellent reaction solvents. The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .

科学研究应用

环境研究中的分析方法

异戊基叔丁基醚和其他用作汽油氧合剂的烷基醚化合物可以在水中的亚 ppb 浓度下被检测出来。为此,开发了一种涉及气相色谱法和质谱检测直接水溶液进样的方法。该方法有利于识别醚类化合物及其降解产物,这对于环境监测和研究至关重要 (Church 等人,1997)。

化学合成和有机化学

在有机化学领域,异戊基叔丁基醚和类似化合物参与导致其他化合物生产的反应。例如,在特定条件下,叔丁基和叔戊基醚可以转化为相应的叔丁基二甲基甲硅烷基醚或游离醇,这在各种有机化合物的合成中很有价值 (Franck 等人,1995)。

燃料和汽车工业应用

异戊基叔丁基醚在燃料工业中发挥着重要作用。当用在汽油配方中时,它会被评估对汽车发动机的加速和性能的影响。此类醚类衍生自部分可再生资源,可以成为减少化石燃料消耗和提高发动机效率的诱人替代品 (Cataluña 等人,2011)。

环境影响和生物降解

研究异戊基叔丁基醚在环境介质中的溶解度和降解对于评估其作为污染物的归趋和迁移至关重要。研究该化合物在不同温度下在水中的溶解度为环境风险评估和修复策略提供了必要的数据 (Gonzalez-Olmos 和 Iglesias,2008)。

对土壤和微生物群落的影响

异戊基叔丁基醚用作汽油添加剂,可以影响土壤中无机氮的分布模式,影响土壤生态和养分的动态。将其添加到土壤中会导致某些氮化合物的积累,表明对硝化过程有影响 (Bartling 等人,2010)。此外,它影响土壤中微生物群落的结构和功能,这对生物降解和土壤健康有影响 (Bartling 等人,2011)。

作用机制

The mechanism of action of Amyl-t-butyl ether involves the protonation of the ether oxygen to form a good leaving group. This group can then be eliminated as part of an SN2, SN1, or E1 reaction mechanism. The mechanistic pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .

安全和危害

Amyl-t-butyl ether can cause skin irritation and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, keep away from open flames, hot surfaces and sources of ignition, and use only non-sparking tools .

未来方向

Amyl-t-butyl ether, like other ethers, is used as an additive in gasoline fuels as an oxygenate and also as a solvent in organic chemistry . It is prepared by acid-catalyzed addition of ethanol to 2-methyl-2-butene . As the demand for environmentally friendly alternatives to traditional solvents grows, the use of Amyl-t-butyl ether and similar compounds may increase .

属性

IUPAC Name |

1-[(2-methylpropan-2-yl)oxy]pentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-5-6-7-8-10-9(2,3)4/h5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRSHLROMAZEBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143629 | |

| Record name | Amyl-t-butyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amyl-t-butyl ether | |

CAS RN |

10100-95-5 | |

| Record name | Amyl-t-butyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010100955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amyl-t-butyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1'-Biphenyl, 4-pentyl-4'-[(4-propylphenyl)ethynyl]-](/img/structure/B3044913.png)

![1,1'-Biphenyl, 4-propyl-4'-[(4-propylphenyl)ethynyl]-](/img/structure/B3044914.png)

![1,1'-Biphenyl, 4-[(4-ethylphenyl)ethynyl]-4'-pentyl-](/img/structure/B3044915.png)

![1,1'-Biphenyl, 4-ethyl-4'-[(4-propylphenyl)ethynyl]-](/img/structure/B3044916.png)

![Bis[4-(propoxycarbonyl)phenyl] benzene-1,2-dicarboxylate](/img/structure/B3044918.png)

![7H-Pyrazolo[4,3-d]pyrimidine-7-thione, 2,4-dihydro-3-hydroxy-2-methyl-](/img/structure/B3044924.png)